

Imopo application in neoantigen discovery workflows

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Compound of Interest

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Application Notes & Protocols

Topic: **Imopo** Application in Neoantigen Discovery Workflows

Audience: Researchers, scientists, and drug development professionals.

Introduction

Neoantigens are a class of tumor-specific antigens that arise from somatic mutations in cancer cells. These novel peptides, when presented by Major Histocompatibility Complex (MHC) molecules on the tumor cell surface, can be recognized by the host's immune system, triggering a T-cell mediated anti-tumor response. The identification of neoantigens is a critical step in the development of personalized cancer immunotherapies, including cancer vaccines and adoptive T-cell therapies.

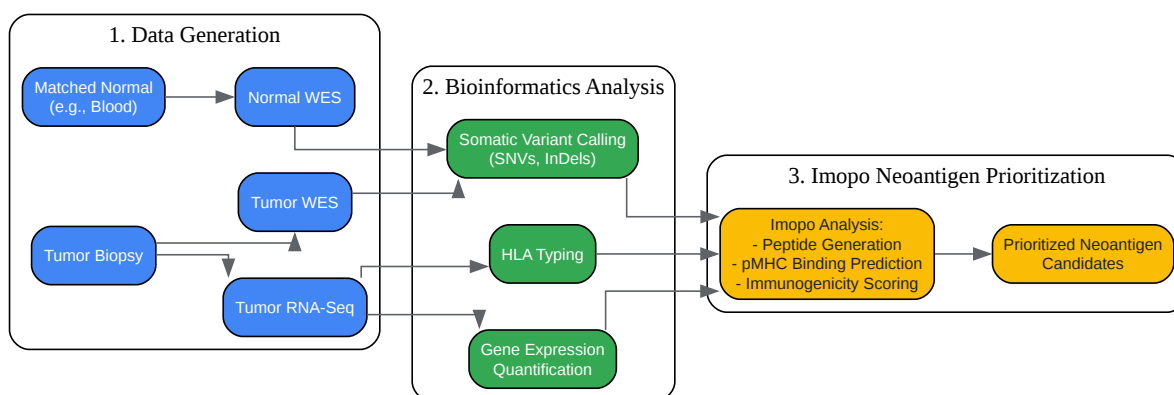
The "**Imopo**" application is a comprehensive bioinformatics suite designed to streamline and enhance the discovery and prioritization of neoantigen candidates from next-generation sequencing (NGS) data. **Imopo** integrates a suite of algorithms for mutation calling, HLA typing, peptide-MHC binding prediction, and immunogenicity scoring to provide a robust and user-friendly workflow for researchers. These application notes provide a detailed overview of the **Imopo** workflow, experimental protocols for sample preparation and data generation, and guidance on interpreting the results.

I. The Imopo Neoantigen Discovery Workflow

The **Imopo** workflow is a multi-step process that begins with the acquisition of tumor and matched normal samples and culminates in a prioritized list of neoantigen candidates. The workflow can be broadly divided into three stages: (1) Data Generation, (2) Bioinformatics Analysis, and (3) Neoantigen Prioritization with **Imopo**.

A typical pipeline for neoantigen discovery involves several key computational steps: Human Leukocyte Antigen (HLA) typing, identification of somatic variants, quantification of RNA-seq transcripts, prediction of peptide-Major Histocompatibility Complex (pMHC) presentation, and prediction of pMHC recognition.[1] The overall process takes tumor and normal DNA-seq and tumor RNA-seq data as input to produce a list of predicted neoantigens.[1]

Workflow Diagram



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Fig. 1: The **Imopo** Neoantigen Discovery Workflow.

II. Experimental Protocols

A. Sample Acquisition and Preparation

- Tissue Biopsy: Collect a fresh tumor biopsy and a matched normal tissue sample (e.g., peripheral blood) from the patient.

- **Nucleic Acid Extraction:** Isolate genomic DNA (gDNA) and total RNA from the tumor sample, and gDNA from the normal sample using standard commercially available kits.
- **Quality Control:** Assess the quality and quantity of the extracted nucleic acids using spectrophotometry (e.g., NanoDrop) and fluorometry (e.g., Qubit). Ensure high purity (A260/280 of ~1.8 for DNA and ~2.0 for RNA) and integrity (RIN > 7 for RNA).

B. Next-Generation Sequencing

- **Whole Exome Sequencing (WES):**
 - Prepare sequencing libraries from tumor and normal gDNA using an exome capture kit.
 - Sequence the libraries on an Illumina NovaSeq or equivalent platform to a mean target coverage of >100x for the tumor and >50x for the normal sample.
- **RNA Sequencing (RNA-Seq):**
 - Prepare a stranded, poly(A)-selected RNA-seq library from the tumor total RNA.
 - Sequence the library on an Illumina NovaSeq or equivalent platform to a depth of >50 million paired-end reads.

III. Bioinformatics Analysis Protocol

A. Raw Data Processing

- **Quality Control:** Use FastQC to assess the quality of the raw sequencing reads.
- **Adapter Trimming:** Trim adapter sequences and low-quality bases using a tool like Trimmomatic.

B. Somatic Variant Calling

- **Alignment:** Align the trimmed WES reads from both tumor and normal samples to the human reference genome (e.g., GRCh38) using BWA-MEM.
- **Somatic Mutation Calling:** Identify single nucleotide variants (SNVs) and small insertions/deletions (InDels) using a consensus approach with at least two somatic variant

callers (e.g., MuTect2, VarScan2, Strelka2).

- Variant Annotation: Annotate the identified somatic variants with information such as gene context, amino acid changes, and population frequencies using a tool like ANNOVAR.

C. HLA Typing

- HLA Allele Prediction: Determine the patient's HLA class I and class II alleles from the tumor RNA-seq data using a specialized tool like OptiType or HLA-HD.

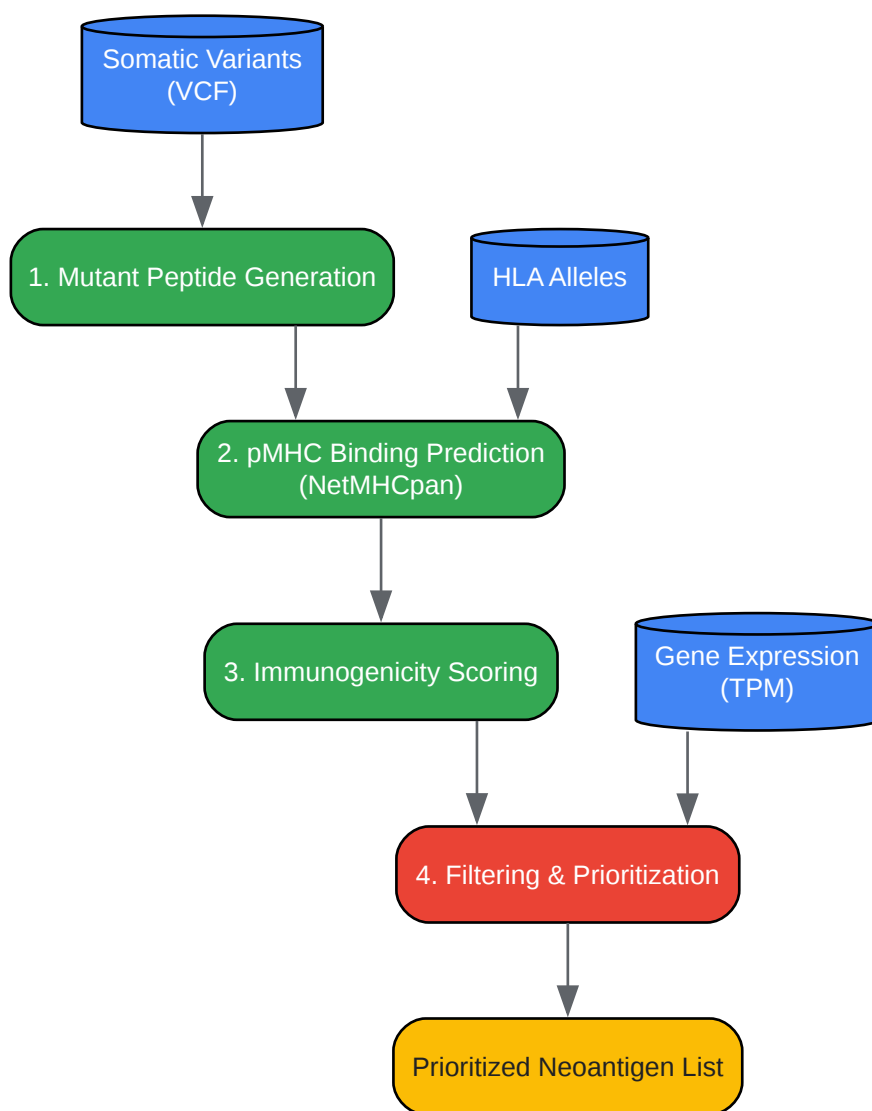
D. Gene Expression Quantification

- Alignment: Align the trimmed RNA-seq reads to the human reference genome using a splice-aware aligner like STAR.
- Quantification: Quantify gene expression levels as Transcripts Per Million (TPM) using a tool like RSEM or Salmon.

IV. Neoantigen Prioritization with Imopo

The **Imopo** application takes the outputs from the bioinformatics analysis (annotated somatic variants, HLA alleles, and gene expression data) to predict and prioritize neoantigen candidates.

Imopo Analysis Workflow



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Fig. 2: **Imopo**'s internal analysis workflow.

Imopo Protocol

- Input Data Loading: Load the annotated somatic variant file (VCF), the list of HLA alleles, and the gene expression quantification file into the **Imopo** interface.
- Peptide Generation: **Imopo** generates all possible mutant peptide sequences of specified lengths (typically 8-11 amino acids for MHC class I) centered around the mutated amino acid.

- **pMHC Binding Prediction:** For each mutant peptide, **Imopo** predicts its binding affinity to the patient's HLA alleles using an integrated version of a prediction algorithm like NetMHCpan. The output is typically given as a percentile rank and a predicted IC50 binding affinity in nM.
- **Immunogenicity Scoring:** **Imopo** calculates a proprietary immunogenicity score that considers factors such as the predicted MHC binding affinity, peptide stability, and foreignness of the mutant peptide compared to the wild-type counterpart.
- **Filtering and Prioritization:** The final list of neoantigen candidates is filtered and ranked based on a composite score that incorporates:
 - Predicted MHC binding affinity (e.g., $IC_{50} < 500$ nM).
 - Gene expression of the source protein (e.g., $TPM > 1$).
 - **Imopo's** immunogenicity score.
 - Variant allele frequency (VAF) from the WES data.

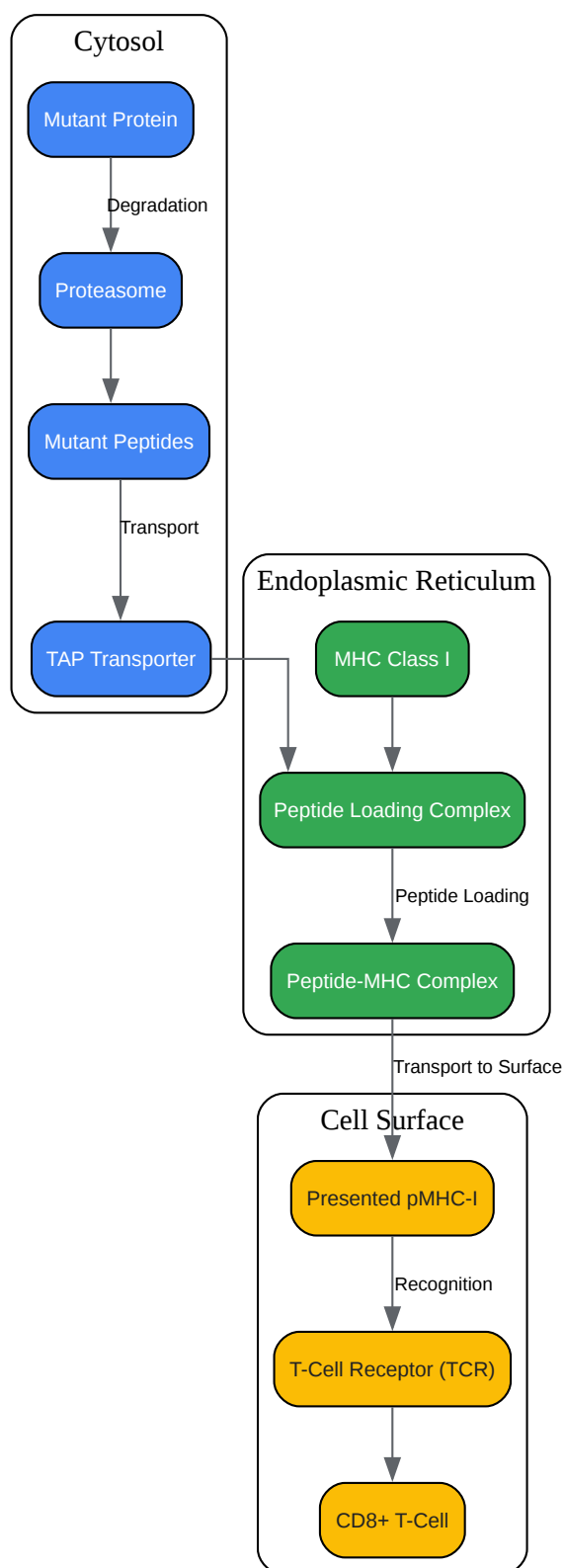
V. Data Presentation

The final output of the **Imopo** workflow is a table of prioritized neoantigen candidates. Below is an example of such a table with hypothetical data.

Gene	Mutation	Peptide Sequence	HLA Allele	MHC Binding Affinity (IC50 nM)	MHC Binding Rank (%)	Gene Expression (TPM)	VAF	Imopo Score
KRAS	G12D	GADGV GKSAD	HLA-A02:01	25.4	0.1	150.2	0.45	0.92
TP53	R248Q	YLGRN SFEQ	HLA-B07:02	102.1	0.5	89.7	0.61	0.85
BRAF	V600E	LTVPS HPLE	HLA-A03:01	350.8	1.2	210.5	0.33	0.78
EGFR	L858R	IVQGT SHLR	HLA-C07:01	45.9	0.2	125.1	0.52	0.90

VI. Antigen Presentation Signaling Pathway

The presentation of neoantigens to T-cells is a fundamental process in the anti-tumor immune response. The diagram below illustrates the MHC class I antigen presentation pathway.



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Fig. 3: MHC Class I Antigen Presentation Pathway.

VII. Conclusion

The **Imopo** application provides a powerful and integrated solution for the discovery and prioritization of neoantigen candidates. By combining robust bioinformatics tools with a user-friendly interface, **Imopo** enables researchers to efficiently navigate the complexities of neoantigen discovery and accelerate the development of personalized immunotherapies. Adherence to the detailed protocols outlined in these application notes will ensure the generation of high-quality data and reliable identification of promising neoantigen targets.

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References

- 1. Computational methods and data resources for predicting tumor neoantigens - PMC [pmc.ncbi.nlm.nih.gov]
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